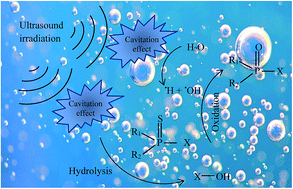Sonochemical degradation of pesticides in aqueous solution: investigation on the influence of operating parameters and degradation pathway – a systematic review
RSC Advances Pub Date: 2020-02-19 DOI: 10.1039/C9RA11025A
Abstract
Along with the wide production, consumption and disposal of pesticides in the world, the concerns over their human and environmental health impacts are rapidly growing. Among developing treatment technologies, sonochemistry as an emerging and promising technology for the removal of pesticides in the aqueous environment has attracted the attention of many researchers in recent years. This systematic review presents an extensive study of sonochemical degradation of different types of pesticides from aqueous solution. The influence of various parameters including reactor configurations, initial concentration of pesticide, ultrasonic frequency, intensity of irradiation, bulk solution temperature, operational pH and sonication time on the degradation efficiency has been analyzed. The mechanism of ultrasonic degradation has been discussed, and recommendations for optimum operating conditions have been reported for maximizing degradation efficiency. Additionally, the intensification of ultrasonic cavitation by combining with oxidation processes was overviewed and the main advantages and disadvantages were pointed out, in order to address future studies and promote efficient large-scale operations. As a conclusion, it appears that ultrasonic irradiation can be effectively used for intensification of the degradation of pesticides from aqueous solution.

Recommended Literature
- [1] The first route to highly stable crystalline microporous zirconium phosphonate metal–organic frameworks†
- [2] Pentamethylcyclopentadienyl-substituted hypersilylsilylene: reversible and irreversible activation of CC double bonds and dihydrogen†
- [3] The influence of the localised charge of C- and N-termini on peptide self-assembly†
- [4] Primary trifluoroborate-iminiums enable facile access to chiral α-aminoboronic acids via Ru-catalyzed asymmetric hydrogenation and simple hydrolysis of the trifluoroborate moiety†
- [5] Photocatalytic performance and mechanism insights of a S-scheme g-C3N4/Bi2MoO6 heterostructure in phenol degradation and hydrogen evolution reactions under visible light†
- [6] Furan platform chemicals beyond fuels and plastics
- [7] 65. The seed fat of Parinarium iaurinum. Part II. Component glycerides of the seed fat
- [8] Contributions to conformational energy from interactions between nonbonded atoms and groups. Part 3.—Stable conformations of linear polyethylene and polytetrafluoroethylene
- [9] One-pot bottom-up synthesis of a 2D graphene derivative: application in biomolecular recognition and nanozyme activity†
- [10] Performance evaluation of the balanced force field ff03CMAP for intrinsically disordered and ordered proteins†

Journal Name:RSC Advances
Research Products
-
CAS no.: 1093172-84-9









